molecular formula C31H52O4 B12706217 Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate CAS No. 40228-74-8

Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate

Cat. No.: B12706217
CAS No.: 40228-74-8
M. Wt: 488.7 g/mol
InChI Key: ZKVYTLIHPTTXDU-OXOKZELFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate is a chemical compound with the molecular formula C31H52O4 and a molecular weight of 488.7422 It is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2-methoxyethyl carbonate

Preparation Methods

The synthesis of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate typically involves the esterification of Cholest-5-en-3-ol (cholesterol) with 2-methoxyethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group back to the hydroxyl group, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with LiAlH4 will regenerate the original cholesterol.

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies related to cholesterol metabolism and its derivatives. It serves as a model compound to understand the behavior of cholesterol esters in biological systems.

    Medicine: Research into its potential therapeutic applications includes its use as a drug delivery vehicle. The carbonate ester linkage can be hydrolyzed in vivo to release active cholesterol, which may have implications in treating cholesterol-related disorders.

    Industry: It is used in the formulation of certain cosmetic products, where it acts as an emollient and stabilizer.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate involves its hydrolysis to release cholesterol and 2-methoxyethanol. The released cholesterol can then participate in various biological pathways, including membrane synthesis and hormone production. The molecular targets include enzymes involved in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol ester hydrolase (CEH).

Comparison with Similar Compounds

Similar compounds to Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate include other cholesterol esters such as:

    Cholesteryl acetate: An ester of cholesterol with acetic acid, used in similar applications but with different hydrolysis properties.

    Cholesteryl oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets within cells.

    Cholesteryl palmitate: An ester of cholesterol with palmitic acid, used in studies of lipid metabolism.

This compound is unique due to the presence of the 2-methoxyethyl carbonate group, which imparts different chemical and biological properties compared to other cholesterol esters .

Properties

CAS No.

40228-74-8

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

IUPAC Name

[(3S,8R,9R,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methoxyethyl carbonate

InChI

InChI=1S/C31H52O4/c1-21(2)8-7-9-22(3)26-12-13-27-25-11-10-23-20-24(35-29(32)34-19-18-33-6)14-16-30(23,4)28(25)15-17-31(26,27)5/h10,21-22,24-28H,7-9,11-20H2,1-6H3/t22-,24+,25-,26+,27+,28-,30+,31-/m1/s1

InChI Key

ZKVYTLIHPTTXDU-OXOKZELFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCOC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.